ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-ylacetate: Another indole derivative with different substituents.
Uniqueness
Ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
896065-15-9 |
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Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-3-24-19(23)14-5-4-8-21(11-14)12-18(22)16-10-20-17-7-6-13(2)9-15(16)17/h6-7,9-10,14,20H,3-5,8,11-12H2,1-2H3 |
InChI Key |
FHMCZCLQNLMUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)C2=CNC3=C2C=C(C=C3)C |
solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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